

## Technical Guide: O-Benzyl Psilocin-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **O-Benzyl Psilocin-d4**, a deuterated and protected form of psilocin. This document consolidates key chemical data, outlines a plausible synthetic methodology, details its primary application in analytical chemistry, and describes the relevant biological signaling pathways of its active counterpart, psilocin.

### **Compound Data**

**O-Benzyl Psilocin-d4** is a stable isotope-labeled analog of O-benzyl psilocin. The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of psilocin.



Property	Value	Source
CAS Number	1246816-52-3	[1][2][3]
Molecular Formula	C19H18D4N2O	[1][2][3]
Molecular Weight	298.42 g/mol	[1][2][3]
Synonyms	1,1,2,2-tetradeuterio-N,N- dimethyl-2-(4-phenylmethoxy- 1H-indol-3-yl)ethanamine	[2]
Unlabeled CAS Number	28383-23-5	[1][2]
Storage Conditions	Recommended storage conditions as per Certificate of Analysis. Generally stored as a neat solid.	[1]

### **Experimental Protocols**

While a specific, published, step-by-step protocol for the synthesis of **O-Benzyl Psilocin-d4** is not readily available, a plausible synthetic route can be constructed based on established methods for the synthesis of tryptamines and their deuterated analogs. The following protocol is a composite methodology derived from analogous syntheses.

### Plausible Synthesis of O-Benzyl Psilocin-d4

The synthesis can be conceptualized in three main stages: protection of the hydroxyl group of 4-hydroxyindole, introduction of the dimethylaminoethyl side chain with deuteration, and final workup.

### Stage 1: O-Benzylation of 4-Hydroxyindole

 Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hydroxyindole in a suitable polar aprotic solvent such as dimethylformamide (DMF).



- Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. Allow
  the mixture to stir for a period to ensure complete deprotonation of the hydroxyl group.
- Benzylation: Add benzyl bromide or benzyl chloride to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
- Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-benzyloxyindole.

Stage 2: Introduction of the Deuterated Side Chain

This stage is adapted from the Speeter and Anthony tryptamine synthesis, incorporating a deuterated reducing agent.

- Acylation: Cool a solution of 4-benzyloxyindole in an anhydrous ether (e.g., diethyl ether or THF) to 0°C. Add oxalyl chloride dropwise. A precipitate of 4-benzyloxyindol-3-ylglyoxalyl chloride will form.
- Amidation: Dissolve the crude glyoxalyl chloride in an anhydrous solvent and add it to a solution of dimethylamine. This will form the intermediate, 2-(4-(benzyloxy)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide.
- Deuterated Reduction: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum deuteride (LiAlD4) in an anhydrous ether like THF. Cool this suspension to 0°C. Add a solution of the amide intermediate from the previous step dropwise to the LiAlD4 suspension. The use of LiAlD4 is crucial as it introduces the four deuterium atoms onto the ethyl side chain.[2][4] Allow the reaction to proceed until completion (monitored by TLC).
- Workup: Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., NaOH). Filter the resulting mixture and extract the filtrate with an organic solvent. Dry the organic extracts and concentrate to yield crude O-Benzyl Psilocin-d4.

Stage 3: Purification



 The crude product can be purified using column chromatography on silica gel to obtain O-Benzyl Psilocin-d4 of high purity.

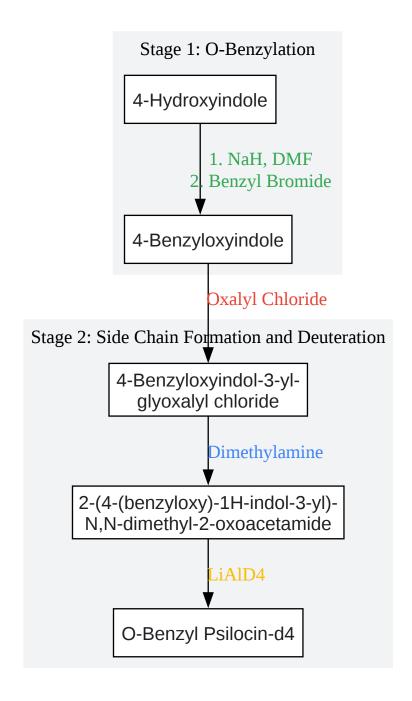
### Use as an Internal Standard in LC-MS/MS Analysis

**O-Benzyl Psilocin-d4**'s primary utility is as a protected precursor to psilocin-d4, which serves as an internal standard for the quantification of psilocin in biological samples. The benzyl group would be removed (debenzylation) prior to its use as a psilocin-d4 standard. The general workflow is as follows:

- Sample Preparation: A known amount of psilocin-d4 (derived from **O-Benzyl Psilocin-d4**) is spiked into the biological matrix (e.g., plasma, urine) containing the analyte (psilocin).
- Extraction: The analyte and internal standard are extracted from the biological matrix,
   typically using liquid-liquid extraction or solid-phase extraction.
- Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte and the
  deuterated internal standard will have very similar retention times but will be distinguishable
  by their mass-to-charge ratios (m/z).
- Quantification: The peak area ratio of the analyte to the internal standard is used to calculate
  the concentration of the analyte in the original sample. The internal standard corrects for
  variations in sample preparation and instrument response.

# Mandatory Visualizations Synthetic Pathway of O-Benzyl Psilocin-d4





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Caption: Plausible synthetic route for **O-Benzyl Psilocin-d4**.

# **Analytical Workflow Using a Deuterated Internal Standard**





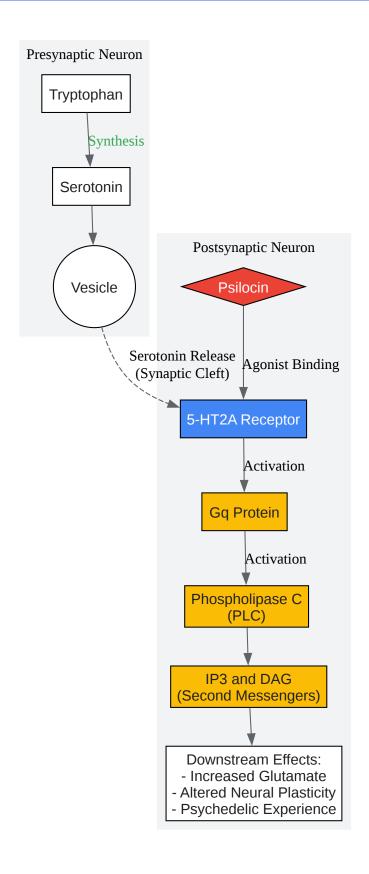
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Caption: General workflow for quantification using an internal standard.

## **Psilocin Signaling Pathway**

Psilocybin is a prodrug that is rapidly dephosphorylated in the body to psilocin, the pharmacologically active compound. Psilocin's psychedelic effects are primarily mediated by its agonist activity at serotonin receptors, particularly the 5-HT<sub>2</sub>A receptor.





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Caption: Simplified 5-HT<sub>2</sub>A receptor signaling cascade activated by psilocin.



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